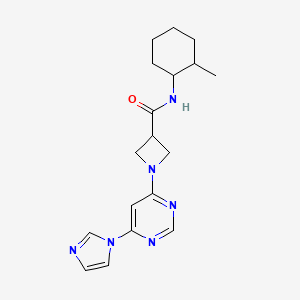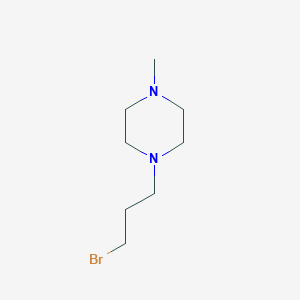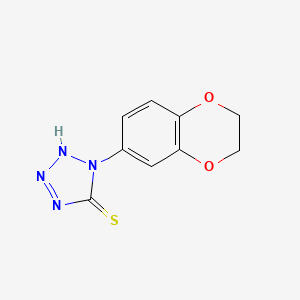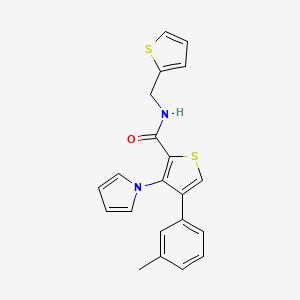
4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds with thiophene-2-carboxamide functionalities is a topic of significant interest due to their potential biological activities. In the context of synthesizing compounds similar to "4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide", the literature presents various methodologies. For instance, one approach involves the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide to yield a pyrazole-1-carboxamide derivative . Another method describes the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide by reacting a thiazolidinone derivative with ammonia, followed by further reactions to yield various pyrimidinone derivatives . Additionally, a facile method for synthesizing 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones has been reported, which involves α-sulfenylation and nucleophilic cyclization . These methods highlight the versatility of thiophene-2-carboxamide as a building block for synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of compounds containing thiophene-2-carboxamide can be elucidated using single crystal X-ray diffraction studies. For example, a related compound crystallizes in the triclinic crystal system with specific unit cell parameters and is stabilized by hydrogen bond interactions . Although the exact structure of "4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide" is not provided, it can be inferred that similar analytical techniques could be used to determine its crystal and molecular structure, which would likely exhibit stabilization through similar intermolecular interactions.
Chemical Reactions Analysis
The reactivity of thiophene-2-carboxamide derivatives is quite diverse, as evidenced by the synthesis of various heterocyclic compounds. The carboxamide group can react with different reagents such as benzaldehyde, formic acid, and phenylisothiocyanate to yield pyrimidinone derivatives . The presence of the carboxamide group in the molecule provides a site for chemical transformations, which can be exploited to synthesize a wide range of biologically active compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide" are not detailed in the provided papers, the properties of related compounds can offer some insights. Typically, the solubility, melting point, and stability of such compounds are influenced by their molecular structure and the nature of their substituents. The hydrogen bonding interactions, as seen in the crystal structure analysis, can also affect the compound's melting point and solubility in various solvents . The biological activity studies of synthesized compounds, as mentioned, include their antibiotic efficacy against Gram-positive and Gram-negative bacteria, indicating their potential use in medical applications .
Scientific Research Applications
Heterocyclic Synthesis
Researchers have explored the reactivity of thiophene derivatives towards the synthesis of complex heterocyclic frameworks. For instance, studies have demonstrated the synthesis of various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, indicating a broad utility in generating bioactive heterocycles (Mohareb et al., 2004). Similarly, the construction of thieno[2,3-d]pyrimidine derivatives from thiophene intermediates showcases their relevance in medicinal chemistry and drug design (Abdelrazek et al., 2008).
Conducting Polymers
The development of new soluble conducting polymers using thiophene derivatives highlights another application. These polymers show promising properties for electrochromic devices, underlined by studies on their synthesis, characterization, and application potential (Variş et al., 2006). This research opens avenues for advancements in materials science, particularly in developing new materials for electronic and optical applications.
Pharmaceutical Compounds Synthesis
The synthesis of antibiotic and antibacterial drugs from thiophene carboxamide derivatives underscores the significance of these compounds in pharmaceutical research. Investigations into their biological activity have led to the discovery of new antibiotic compounds effective against various bacterial strains (Ahmed, 2007). This research not only contributes to the fight against bacterial resistance but also showcases the versatility of thiophene derivatives in drug synthesis.
properties
IUPAC Name |
4-(3-methylphenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-15-6-4-7-16(12-15)18-14-26-20(19(18)23-9-2-3-10-23)21(24)22-13-17-8-5-11-25-17/h2-12,14H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXRJDJWFUWLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)
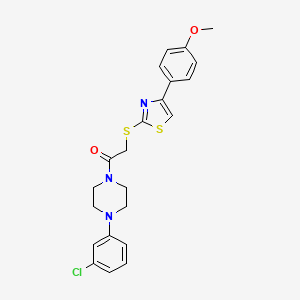
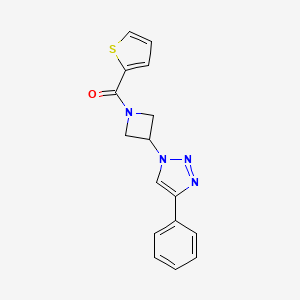

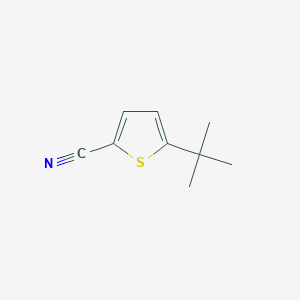
![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
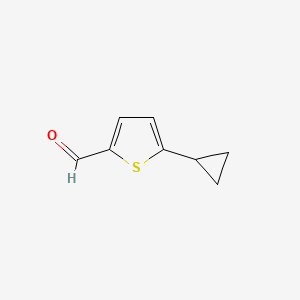
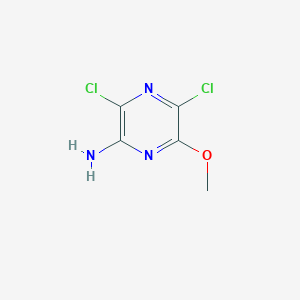
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
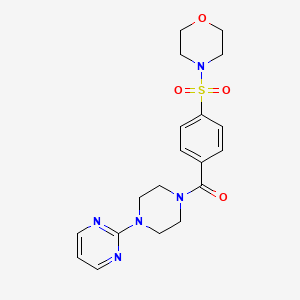
![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
